2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile
Description
Properties
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-3(1-12)4(7(9,10)11)2-14-6(5)13/h2H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYKZDTWITQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ammonia or amines. One common method includes the following steps :
Starting Material: 3-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ammonia: The starting material is reacted with ammonia in a suitable solvent such as methanol or ethanol.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-70°C) for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- Structure : The compound consists of an amino group, a chlorine atom, and a trifluoromethyl group attached to an isonicotinonitrile backbone.
Scientific Research Applications
-
Pharmaceutical Development
- Antimicrobial Activity : Research indicates that 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile exhibits significant antimicrobial properties. It has been investigated as a precursor for various pharmaceutical compounds targeting infectious diseases.
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound may possess anticancer activities. For instance, it has been evaluated for its effects on human tumor cells, displaying promising growth inhibition rates .
-
Synthesis of Complex Molecules
- The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions to form more complex structures useful in drug design and agrochemical development .
-
Material Science
- Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of new polymers and materials with enhanced properties .
- Agrochemicals
Chemical Reactions and Synthesis Methods
The synthesis of this compound can be achieved through various methods:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Method A | 92% | Using hydrogen fluoride at high temperatures (170-180°C) |
| Method B | 73% | Involves pyridine and iron(III) chloride under autoclave conditions |
| Method C | 63.2% | Utilizes antimony pentachloride as a catalyst at elevated pressures |
These methods highlight the versatility and efficiency of synthesizing this compound under different conditions.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted by the National Cancer Institute assessed the antimicrobial properties of derivatives derived from this compound. The results indicated significant efficacy against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In vitro studies demonstrated that this compound exhibits notable cytotoxic effects on human cancer cell lines. The mean growth inhibition values were found to be promising, indicating its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate
- Structure : Contains a pyran ring with ester (-COOEt), benzamido (-NHCOPh), and trifluoromethyl (-CF₃) groups.
- Key Differences :
- The pyran ring (oxygen-containing heterocycle) contrasts with the pyridine backbone of the target compound.
- The benzamido and ester groups introduce distinct steric and electronic effects, reducing electrophilicity compared to the nitrile group in the target compound.
- Applications: Likely used as a synthetic intermediate for glycosidase inhibitors or antifungal agents due to the pyran scaffold .
2-Amino-3-chloro-5-(trifluoromethyl)phenol
- Structure: A phenolic derivative (C₇H₅ClF₃NO) with hydroxyl (-OH), amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) groups.
- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic/basic conditions. Lack of nitrile group limits its utility in reactions requiring nucleophilic cyano participation. Applications: Potential use in polymer chemistry or as a ligand in coordination complexes .
3-Amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: A fused bicyclic system (pyrido-pyrimidinone) with amino and methyl substituents.
- Absence of halogen (Cl) and trifluoromethyl groups reduces metabolic resistance but may lower lipophilicity. Applications: Explored in kinase inhibitor development due to the pyrimidinone scaffold .
Comparative Data Table
Biological Activity
2-Amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of isonicotinonitrile, which is known for its various pharmacological properties. The introduction of the trifluoromethyl group and chlorine atom enhances its reactivity and biological profile, making it a candidate for further research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H5ClF3N3
- Molecular Weight : 239.6 g/mol
- IUPAC Name : 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
The presence of the trifluoromethyl group contributes significantly to its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of isonicotinonitrile, including this compound, exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The mechanism often involves interference with bacterial fatty acid biosynthesis, specifically targeting the InhA enzyme, which plays a crucial role in this pathway.
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism of action appears to be linked to the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated. For example, compounds with structural similarities have been shown to induce cell cycle arrest and apoptosis in leukemia cell lines .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary data suggest that it could modulate enzyme activity by binding to active sites, thereby altering metabolic fluxes within cells. This property is particularly relevant in the context of drug development for metabolic disorders and cancer therapy.
Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of various isonicotinonitrile derivatives found that this compound showed promising antitubercular activity against both sensitive and resistant strains of M. tuberculosis. The compound's efficacy was attributed to its ability to inhibit the InhA enzyme effectively, demonstrating a significant reduction in bacterial viability in vitro .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, researchers evaluated the cytotoxic effects of this compound on human leukemia cell lines. The results indicated that it induced apoptosis through mitochondrial pathways, suggesting potential use as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:
| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Inhibits InhA; induces apoptosis |
| Isoniazid (INH) | High | Moderate | Pro-drug activated by KatG; inhibits InhA |
| Pyrazinamide (PZA) | Moderate | Low | Disrupts membrane potential |
This table illustrates how modifications in chemical structure can influence both antimicrobial and cytotoxic properties.
Q & A
Q. How should researchers safely handle and store 2-amino-3-chloro-5-(trifluoromethyl)isonicotinonitrile in laboratory settings?
- Methodological Answer : Due to its hygroscopic nature, store the compound in airtight glass containers under inert gas (N₂ or Ar) at 2–8°C . Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. If inhaled, immediately move to fresh air and seek medical attention if symptoms persist. Avoid environmental release due to aquatic toxicity (Hazard Code: H412) .
Q. What analytical techniques are recommended to verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use gas chromatography (GC) with flame ionization detection (≥96% purity threshold) .
- Structural Confirmation : Employ FT-IR to validate functional groups (e.g., C≡N stretch ~2220 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns .
- Melting Point : Calibrate equipment to account for discrepancies (reported ranges: 84–94°C vs. 86–90°C ).
Q. How can researchers mitigate discrepancies in reported physical properties (e.g., melting point)?
- Methodological Answer : Variations arise from hygroscopicity or polymorphic forms. Pre-dry samples under vacuum (40°C, 24 hrs) and use differential scanning calorimetry (DSC) for precise thermal analysis. Cross-validate with literature from multiple sources (e.g., PubChem, Thermo Scientific) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing trifluoromethyl and chloro groups into the pyridine ring during synthesis?
- Methodological Answer :
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The -CF₃ group deactivates the pyridine ring, reducing SNAr rates. Optimize conditions using strong nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMSO, 120°C) with catalytic KI to enhance leaving-group departure. Kinetic studies (UV-Vis monitoring) can quantify activation barriers .
Q. What computational methods are suitable for predicting the compound’s environmental persistence or toxicity?
- Methodological Answer :
- QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN score <2.5 indicates persistence) .
- Docking Studies : Screen for aquatic toxicity via molecular docking with cytochrome P450 enzymes (e.g., CYP1A) .
- Experimental Validation : Compare computational predictions with OECD 301F biodegradation assays .
Contradiction Analysis
Q. How should conflicting data on solubility (e.g., 622 mg/L in water vs. limited solubility in methanol) be reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
